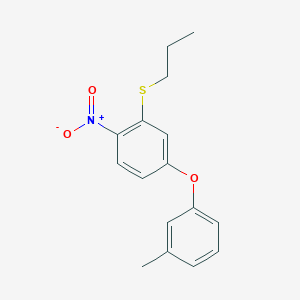
4-(3-Methylphenoxy)-1-nitro-2-(propylsulfanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylphenoxy)-1-nitro-2-(propylsulfanyl)benzene is an organic compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with a methylphenoxy group, a nitro group, and a propylsulfanyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenoxy)-1-nitro-2-(propylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the nitration of 4-(3-Methylphenoxy)-2-(propylsulfanyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and minimize side reactions.
Another approach involves the use of electrophilic aromatic substitution reactions, where the benzene ring is first functionalized with the methylphenoxy and propylsulfanyl groups, followed by nitration. This method allows for greater control over the substitution pattern on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-(3-Methylphenoxy)-1-nitro-2-(propylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using reagents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Tin(II) chloride or iron powder in acidic conditions.
Substitution: Electrophilic reagents such as halogens or sulfonating agents.
Major Products Formed
Reduction: 4-(3-Methylphenoxy)-1-amino-2-(propylsulfanyl)benzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
4-(3-Methylphenoxy)-1-nitro-2-(propylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Methylphenoxy)-1-nitro-2-(propylsulfanyl)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify other molecules, potentially altering their function and activity.
類似化合物との比較
Similar Compounds
4-(3-Methylphenoxy)-1-nitrobenzene: Lacks the propylsulfanyl group, resulting in different chemical properties and reactivity.
4-Nitro-2-(propylsulfanyl)benzene: Lacks the methylphenoxy group, leading to variations in its chemical behavior.
4-(3-Methylphenoxy)-2-(propylsulfanyl)benzene:
Uniqueness
4-(3-Methylphenoxy)-1-nitro-2-(propylsulfanyl)benzene is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity
特性
CAS番号 |
61167-04-2 |
|---|---|
分子式 |
C16H17NO3S |
分子量 |
303.4 g/mol |
IUPAC名 |
4-(3-methylphenoxy)-1-nitro-2-propylsulfanylbenzene |
InChI |
InChI=1S/C16H17NO3S/c1-3-9-21-16-11-14(7-8-15(16)17(18)19)20-13-6-4-5-12(2)10-13/h4-8,10-11H,3,9H2,1-2H3 |
InChIキー |
SJBAFWOQVKMEON-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=CC(=C2)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


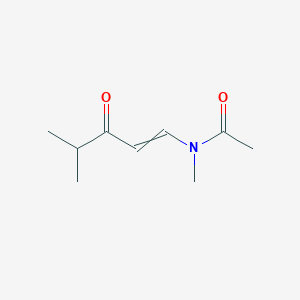
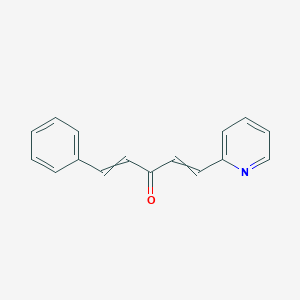
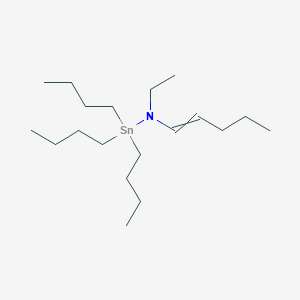

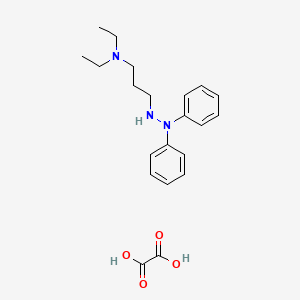

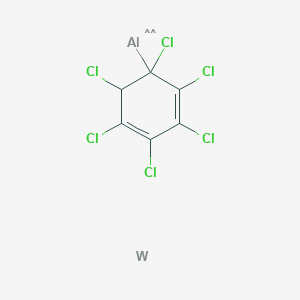

![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)

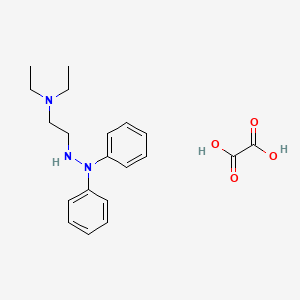
![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
